1-Benzyl-3-hydroxy-1-methylpyrrolidinium bromide alpha-phenylcyclohexaneacetate
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Overview
Description
1-Benzyl-3-hydroxy-1-methylpyrrolidinium bromide alpha-phenylcyclohexaneacetate is a complex organic compound with a molecular formula of C26H34NO2Br This compound is known for its unique structure, which includes a pyrrolidinium ring, a benzyl group, and a phenylcyclohexaneacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-hydroxy-1-methylpyrrolidinium bromide alpha-phenylcyclohexaneacetate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product’s purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-hydroxy-1-methylpyrrolidinium bromide alpha-phenylcyclohexaneacetate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to achieve the desired outcomes. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur in the presence of a solvent like ethanol or tetrahydrofuran .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-Benzyl-3-hydroxy-1-methylpyrrolidinium bromide alpha-phenylcyclohexaneacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of 1-Benzyl-3-hydroxy-1-methylpyrrolidinium bromide alpha-phenylcyclohexaneacetate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 1-Benzyl-3-hydroxy-1-methylpyrrolidinium bromide alpha-phenylcyclohexaneacetate include:
- 1-Benzyl-3-carbamoylpyridinium bromide
- 1-Benzyl-1-(2-hydroxyethyl)pyrrolidinium bromide
- Pyridostigmine bromide
Uniqueness
Its structural complexity and versatility make it a valuable compound for various scientific investigations .
Properties
CAS No. |
102584-61-2 |
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Molecular Formula |
C26H34BrNO2 |
Molecular Weight |
472.5 g/mol |
IUPAC Name |
(1-benzyl-1-methylpyrrolidin-1-ium-3-yl) 2-cyclohexyl-2-phenylacetate;bromide |
InChI |
InChI=1S/C26H34NO2.BrH/c1-27(19-21-11-5-2-6-12-21)18-17-24(20-27)29-26(28)25(22-13-7-3-8-14-22)23-15-9-4-10-16-23;/h2-3,5-8,11-14,23-25H,4,9-10,15-20H2,1H3;1H/q+1;/p-1 |
InChI Key |
JICIXIVHIBWVKF-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CCC(C1)OC(=O)C(C2CCCCC2)C3=CC=CC=C3)CC4=CC=CC=C4.[Br-] |
Origin of Product |
United States |
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